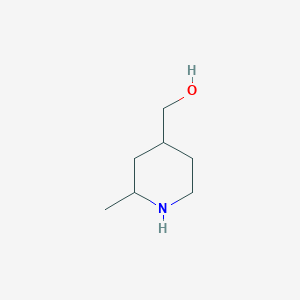![molecular formula C11H8F2N2O2 B1472412 1-[(3,5-Difluorphenyl)methyl]-1H-Pyrazol-4-carbonsäure CAS No. 1528501-29-2](/img/structure/B1472412.png)
1-[(3,5-Difluorphenyl)methyl]-1H-Pyrazol-4-carbonsäure
Übersicht
Beschreibung
1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8F2N2O2 and its molecular weight is 238.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Honokiol-Analoga
Diese Verbindung kann als Reaktant bei der Synthese von Honokiol-Analoga verwendet werden . Honokiol ist eine natürliche Verbindung, die aus der Rinde von Magnolienbäumen gewonnen wird, und es wurde für seine potenziellen Antikrebs- und entzündungshemmenden Eigenschaften untersucht.
Homo-Kopplungsreaktionen
Sie kann auch an Homo-Kopplungsreaktionen beteiligt sein . Dies sind Reaktionen, bei denen zwei identische Moleküle miteinander verbunden werden, die häufig bei der Synthese komplexer organischer Verbindungen verwendet werden.
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Die Verbindung kann in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden . Dies ist eine Art chemische Reaktion, bei der eine Kohlenstoff-Kohlenstoff-Bindung durch Reaktion einer Boronsäure mit einem Aryl- oder Vinylhalogenid gebildet wird, katalysiert durch einen Palladium(0)-Komplex.
Enantioselektive Boranreduktion von Trifluoracetophenon
Sie kann bei der enantioselektiven Boranreduktion von Trifluoracetophenon verwendet werden . Dies ist eine Art Reaktion, die zur Herstellung von chiralen Molekülen verwendet wird, bei denen es sich um Moleküle handelt, die nicht auf ihre Spiegelbilder überlagert werden können.
Synthese von Fluorophoren
Die Verbindung kann zur Synthese von 1,3,5-Triarylpyrazolin-Fluorophoren verwendet werden . Fluorophore sind Moleküle, die bei Lichteinstrahlung Licht wieder abgeben können. Sie werden in einer Vielzahl von Anwendungen eingesetzt, darunter biologische Bildgebung und organische Leuchtdioden (OLEDs).
Synthese von 16-gliedrigen Thiazakronen-Ligandverbindungen
Sie kann zur Synthese von Verbindungen verwendet werden, die einen 16-gliedrigen Thiazakronen-Liganden enthalten . Diese Arten von Verbindungen werden häufig in der Koordinationschemie und Katalyse eingesetzt.
Eigenschaften
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-9-1-7(2-10(13)3-9)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZBYECWAQLBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


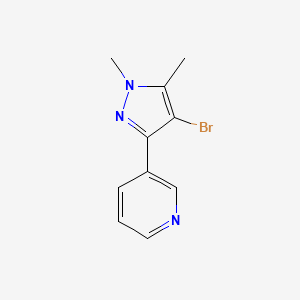
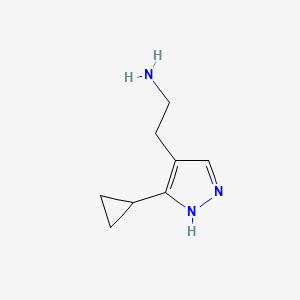
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472332.png)
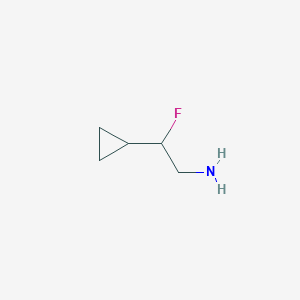
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1472340.png)
![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472342.png)
![2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472343.png)

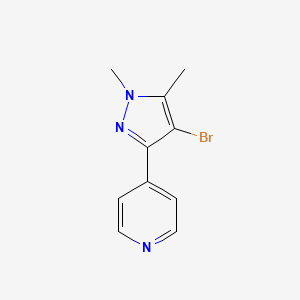
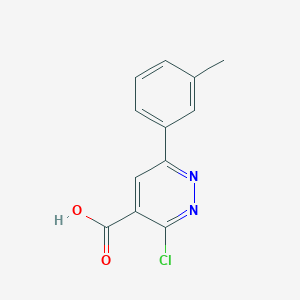
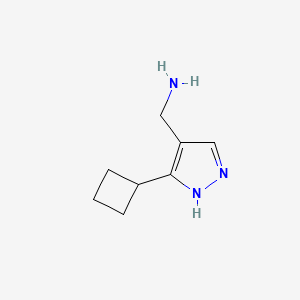
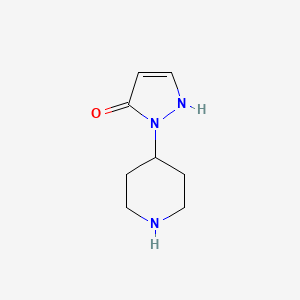
![Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1472350.png)
